molecular formula C6H8IN3O2 B13014666 6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione

6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B13014666
M. Wt: 281.05 g/mol
InChI Key: XNDQJOWPEYQZRZ-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could involve the iodination of a pyrimidine precursor followed by amination and ethylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors, employing green chemistry principles, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents might include halogenating agents for iodination, amines for amination, and alkyl halides for ethylation. Reaction conditions would vary based on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substituting the iodine atom might yield various substituted pyrimidines, while coupling reactions could produce more complex heterocyclic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione: Lacks the iodine atom, potentially altering its reactivity and biological activity.

    5-Iodo-2,4(1H,3H)-pyrimidinedione: Lacks the amino and ethyl groups, which might affect its chemical properties and applications.

Uniqueness

6-Amino-1-ethyl-5-iodopyrimidine-2,4(1H,3H)-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and potential applications. The combination of amino, ethyl, and iodine substituents provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

6-amino-1-ethyl-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C6H8IN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12)

InChI Key

XNDQJOWPEYQZRZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)I)N

Origin of Product

United States

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